molecular formula C18H13N3O3 B5466090 N-(3-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(3-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Numéro de catalogue B5466090
Poids moléculaire: 319.3 g/mol
Clé InChI: MNKAIWUDVDCMLT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical studies. It belongs to a class of drugs called lipoate analogs, which target cancer cells by inhibiting the energy-producing pathways. CPI-613 is currently in clinical trials for the treatment of various types of cancer, including pancreatic cancer, acute myeloid leukemia, and lymphoma.

Mécanisme D'action

N-(3-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide targets the energy-producing pathways in cancer cells, specifically the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). This compound inhibits two enzymes in the TCA cycle, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This compound also inhibits two enzymes in the ETC, complex I and II, leading to a decrease in ATP production and an increase in ROS production. The increase in ROS production leads to oxidative stress and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have antitumor effects in various types of cancer cells, including pancreatic cancer, acute myeloid leukemia, and lymphoma. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising anticancer drug.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(3-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is its relatively simple synthesis method, which can be scaled up for industrial production. Another advantage is its potential for combination therapy with chemotherapy and radiation therapy. However, one limitation of this compound is its specificity for cancer cells, which may limit its efficacy in certain types of cancer. In addition, the optimal dosage and administration schedule of this compound are still being investigated in clinical trials.

Orientations Futures

There are several future directions for N-(3-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide research. One direction is to investigate the efficacy of this compound in combination with other anticancer drugs, such as immune checkpoint inhibitors and targeted therapies. Another direction is to investigate the potential of this compound in other types of cancer, such as breast cancer and lung cancer. Additionally, further studies are needed to determine the optimal dosage and administration schedule of this compound in clinical trials.

Méthodes De Synthèse

N-(3-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is synthesized by condensation of 3-cyanophenylacetic acid with 1,3-dihydro-2H-isoindol-2,3-dione in the presence of thionyl chloride and DMF. The resulting product is then treated with 2-methyl-2-butene-1-thiol and triethylamine to obtain the final product. The synthesis method is relatively simple and can be scaled up for industrial production.

Applications De Recherche Scientifique

N-(3-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the energy-producing pathways in cancer cells, leading to cell death. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy. Currently, this compound is in clinical trials for the treatment of various types of cancer, including pancreatic cancer, acute myeloid leukemia, and lymphoma.

Propriétés

IUPAC Name

N-(3-cyanophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-11(16(22)20-13-6-4-5-12(9-13)10-19)21-17(23)14-7-2-3-8-15(14)18(21)24/h2-9,11H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKAIWUDVDCMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C#N)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.